
N-(3-formylphenyl)benzenesulfonamide
Übersicht
Beschreibung
N-(3-Formylphenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a formyl (-CHO) substituent at the 3-position of the phenyl ring. The formyl group imparts unique electronic and steric properties, enabling hydrogen bonding and serving as a reactive site for further derivatization (e.g., Schiff base formation). This compound’s structural flexibility makes it a candidate for diverse applications, including anticancer, antimicrobial, and enzyme-targeted therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of ATC 0175 hydrochloride involves the preparation of N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: : Industrial production methods for ATC 0175 hydrochloride are not widely documented. the compound is synthesized in research laboratories for scientific studies, and the process involves standard organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions: : ATC 0175 hydrochloride undergoes various chemical reactions, including substitution reactions. It is a potent antagonist of the melanin-concentrating hormone receptor 1 and exhibits high affinity for 5-HT2B and 5-HT1A receptors .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of ATC 0175 hydrochloride include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound .
Major Products Formed: : The major product formed from the synthesis of ATC 0175 hydrochloride is the compound itself, which is used in scientific research for its anxiolytic and antidepressant properties .
Wissenschaftliche Forschungsanwendungen
ATC 0175 hydrochloride is primarily used in scientific research to study its effects on the melanin-concentrating hormone receptor 1. It has been shown to produce anxiolytic and antidepressant effects in animal models, making it a valuable compound for studying depression and anxiety disorders .
Wirkmechanismus
The mechanism of action of ATC 0175 hydrochloride involves its antagonistic effects on the melanin-concentrating hormone receptor 1 (MCH1). By binding to this receptor, the compound inhibits its activity, leading to anxiolytic and antidepressant effects. It also exhibits affinity for 5-HT2B and 5-HT1A receptors, which may contribute to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Substituent Effects on Binding Affinity and Molecular Interactions
PPARγ Ligands (Non-TZD Derivatives)
- N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6): Exhibited a Gold Score (GS) of 78.09, indicating moderate PPARγ binding. Hydrogen bonding score: 6.11 .
- N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 7): Higher GS (87.26) and hydrogen bonding score (7.42), suggesting enhanced interactions due to the quinolinyloxy group .
LXR Agonists
- T0901317 (N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide) : Demonstrated an EC50 of ~300 nM for LXR activation. Fluorinated groups enhance lipophilicity and receptor affinity .
- Contrast : While T0901317 relies on bulky trifluoromethyl groups, the formyl substituent in N-(3-formylphenyl)benzenesulfonamide provides a polar, reactive site, which may favor interactions with polar residues in enzyme active sites.
Anticancer Activity and Cytotoxicity
Indoline-Carbonyl Derivatives
- 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides : Showed IC50 values of 1.98–9.12 µM against A549, HeLa, and MCF-7 cell lines. The indoline-carbonyl moiety enhances cytotoxicity through π-π stacking and enzyme inhibition .
Schiff Base Metal Complexes
- 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide (SB4): Nickel(II) complexes of such derivatives exhibit potent anticancer activity via DNA intercalation and topoisomerase inhibition .
- Implication: The formyl group in this compound could similarly facilitate metal chelation, enhancing cytotoxicity compared to non-chelating analogs.
Acetylcholinesterase Reactivation
- N-(2-Chlorophenyl)benzenesulfonamide and N-(4-Fluorophenyl)benzenesulfonamide : Demonstrated high acetylcholinesterase reactivation in combination with pralidoxime, attributed to halogen-mediated hydrophobic interactions .
- Comparison : The formyl group’s polarity may reduce hydrophobic binding but could introduce alternative hydrogen-bonding interactions with enzyme active sites.
Antifungal Arylsulfonamides
- N-(4-Sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3) : Synthesized via coupling of sulfonamide intermediates with aroyl chlorides. The biphenyl group enhances antifungal activity through membrane disruption .
- Divergence : this compound’s formyl group might limit membrane permeability compared to hydrophobic biphenyl substituents but could improve target-specific binding.
Pharmacokinetic and Structural Properties
QSAR Modeling
- (Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzenesulfonamide : Predicted activity (0.2939) closely matched observed values (0.2920), highlighting the importance of electron-withdrawing substituents in QSAR models .
- Inference : The formyl group’s electron-withdrawing nature may position this compound favorably in QSAR models for specific targets.
Crystallographic Data
- N-(3-Ethylbenzo[d]isoxazol-5-yl) sulfonamide : Resolved at 1.82 Å (Rwork/Rfree = 0.205/0.260). The benzoisoxazole ring contributes to structural rigidity, aiding in crystallinity .
- Contrast : The formyl group’s flexibility might reduce crystallinity but increase conformational adaptability for target binding.
Biologische Aktivität
N-(3-formylphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
This compound has the molecular formula CHNOS. The compound consists of a benzenesulfonamide moiety with a formyl group at the para position, which contributes to its biological activity. The structural characteristics are crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves inhibition of bacterial enzymes or interference with cell wall synthesis.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 5 μg/mL |
This compound | Escherichia coli | 10 μg/mL |
These findings suggest that the compound could be a candidate for developing new antibiotics, particularly in the context of rising antibiotic resistance.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that sulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers. Inhibition of CA IX can disrupt tumor growth and induce apoptosis in cancer cells.
Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 2.5 | CA IX inhibition |
This compound | MCF-7 (breast cancer) | 3.0 | CA IX inhibition |
The ability to selectively target cancer cells while sparing normal cells enhances the therapeutic potential of this compound in oncology.
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to mimic the structure of natural substrates, allowing it to competitively inhibit enzymes like carbonic anhydrases.
- Cell Cycle Disruption : Research on related compounds indicates that they can interfere with the cell cycle, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at PubMed evaluated the efficacy of various benzenesulfonamides against resistant bacterial strains, highlighting the potential of this compound as a novel antimicrobial agent.
- Anticancer Research : Another investigation published in RSC Advances focused on the compound's ability to inhibit CA IX in breast cancer cell lines, demonstrating significant selective cytotoxicity and potential for therapeutic application.
Q & A
Q. Basic: What are the standard synthetic routes for N-(3-formylphenyl)benzenesulfonamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sulfonylation of 3-aminobenzaldehyde with benzenesulfonyl chloride under alkaline conditions (e.g., pyridine or triethylamine as a base). Key variables include:
- Temperature: Optimal yields (~70–75%) are achieved at 0–5°C to minimize aldehyde oxidation .
- Solvent: Dichloromethane or THF is preferred for solubility control, with THF showing better compatibility with moisture-sensitive intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted sulfonyl chloride and byproducts. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-sulfonylation or aldehyde degradation)?
Answer:
- Stoichiometry: A 1:1.2 molar ratio of 3-aminobenzaldehyde to benzenesulfonyl chloride minimizes over-sulfonylation. Excess sulfonyl chloride (>1.5 eq) increases dimerization byproducts .
- Additives: Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation while suppressing aldehyde oxidation .
- Inert atmosphere: Nitrogen purging reduces aldehyde degradation, improving yields by ~15% compared to ambient conditions .
Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
Q. Advanced: How can crystallographic data resolve ambiguities in structural assignments (e.g., conformation of the sulfonamide group)?
Answer:
Single-crystal X-ray diffraction (SHELX-2018) reveals:
- Torsion angles: The sulfonamide S–N–C(aryl) angle ranges from 112–118°, indicating slight deviation from planarity due to steric hindrance .
- Packing interactions: Weak C–H···O hydrogen bonds between sulfonyl oxygen and adjacent aromatic protons stabilize the crystal lattice (distance ~2.8 Å) .
- Validation: R-factor < 5% and residual electron density < 0.3 e/ų confirm minimal disorder .
Q. Basic: What are the reported biological activities of this compound derivatives?
Answer:
- Anticancer: Analogues with electron-withdrawing substituents (e.g., Cl, NO₂) show IC₅₀ values of 8–12 µM against HeLa cells via tubulin inhibition .
- Antimicrobial: Sulfonamide derivatives exhibit MICs of 16–32 µg/mL against S. aureus by targeting dihydropteroate synthase .
- Mechanistic studies: Fluorescence quenching assays confirm binding to serum albumin (Kₐ ~10⁴ M⁻¹), suggesting potential for drug delivery .
Q. Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?
Answer:
- Substituent effects:
- Bioisosteres: Replacing the formyl group with a nitro or cyano group retains activity while improving synthetic accessibility .
Q. Basic: What computational methods are suitable for modeling the electronic properties of this compound?
Answer:
- DFT calculations: B3LYP/6-31G(d) optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
- Docking studies: AutoDock Vina simulates binding to tubulin (PDB: 1SA0) with a docking score of −8.2 kcal/mol, correlating with experimental IC₅₀ .
Q. Advanced: How can molecular dynamics (MD) simulations explain solvent-dependent conformational changes in this compound?
Answer:
- Explicit solvent models (TIP3P): In water, the sulfonamide group adopts a planar conformation (torsion angle <10°) due to hydrogen bonding with solvent. In chloroform, torsion angles increase to ~25° .
- Free energy landscapes: Umbrella sampling identifies a 2.5 kcal/mol energy barrier for rotation of the formylphenyl group, explaining restricted motion in polar solvents .
Q. Basic: What analytical techniques are critical for assessing purity and stability during storage?
Answer:
- HPLC-MS: Monitors degradation products (e.g., oxidation to benzoic acid derivatives) under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- TGA/DSC: Decomposition onset at 210–220°C (N₂ atmosphere) indicates thermal stability suitable for long-term storage .
Q. Advanced: How can contradictory data on solubility or reactivity be resolved through systematic experimental design?
Answer:
- Controlled variable testing: Isolate factors like pH (e.g., solubility drops from 0.8 mg/mL at pH 7 to 0.2 mg/mL at pH 2 due to protonation of the sulfonamide NH) .
- Cross-validation: Compare XRD-derived bond lengths (±0.02 Å) with DFT-optimized geometries to identify outliers caused by crystal packing effects .
Eigenschaften
IUPAC Name |
N-(3-formylphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPRCCUVAUTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383413 | |
Record name | N-(3-formylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151721-35-6 | |
Record name | N-(3-formylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.